Methyl 2-amino-4-(phenylmethoxycarbonylamino)butanoate;hydrochloride
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Overview
Description
Methyl 2-amino-4-(phenylmethoxycarbonylamino)butanoate;hydrochloride is a chemical compound with a complex structure that includes both amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(phenylmethoxycarbonylamino)butanoate;hydrochloride typically involves multiple steps, including esterification, nitration, reduction, and hydrogenation. A practical and efficient process for the synthesis of similar compounds involves starting from p-bromo toluene and proceeding through borylation, oxidation, nitration, esterification, and hydrogenation .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(phenylmethoxycarbonylamino)butanoate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like palladium on carbon (Pd/C), and various acids and bases for esterification and nitration reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl 2-amino-4-(phenylmethoxycarbonylamino)butanoate;hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(phenylmethoxycarbonylamino)butanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acid derivatives and esters, such as:
- Methyl 2-amino-4-(methoxycarbonyl)phenylboronic acid hydrochloride
- Methyl 2-amino-4-(4-methoxyphenyl)butanoate hydrochloride
Uniqueness
Methyl 2-amino-4-(phenylmethoxycarbonylamino)butanoate;hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H19ClN2O4 |
---|---|
Molecular Weight |
302.75 g/mol |
IUPAC Name |
methyl 2-amino-4-(phenylmethoxycarbonylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C13H18N2O4.ClH/c1-18-12(16)11(14)7-8-15-13(17)19-9-10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3,(H,15,17);1H |
InChI Key |
PFGFDLUZWWUWAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCNC(=O)OCC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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